molecular formula C21H13ClN2O4 B251304 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide

カタログ番号: B251304
分子量: 392.8 g/mol
InChIキー: CBUFEQKBJPNBRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a key role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

作用機序

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide exerts its anticancer activity by inhibiting the activity of EGFR tyrosine kinase. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the phosphorylation of EGFR and its downstream signaling molecules, such as AKT and ERK. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis.

実験室実験の利点と制限

One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for EGFR tyrosine kinase. This allows for the selective inhibition of EGFR signaling pathways, without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity to normal cells, as EGFR is also expressed in normal cells. Therefore, careful dose optimization and toxicity studies are required to ensure the safety of this compound in clinical use.

将来の方向性

There are several future directions for the development of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide as an anticancer agent. One direction is the combination of this compound with other anticancer drugs to enhance its efficacy. Another direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Furthermore, the use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors, may provide a promising approach for cancer treatment.

合成法

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 1,3-benzodioxole-5-carboxylic acid, which is then coupled with 4-chloro-3-nitrophenylamine to form the corresponding amide. The nitro group is then reduced to an amino group, and the resulting compound is coupled with 2-amino-6-chlorobenzoxazole to form this compound.

科学的研究の応用

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In vivo studies using animal models have also demonstrated the antitumor activity of this compound. Furthermore, this compound has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.

特性

分子式

C21H13ClN2O4

分子量

392.8 g/mol

IUPAC名

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H13ClN2O4/c22-15-7-6-13(10-14(15)21-24-16-3-1-2-4-17(16)28-21)23-20(25)12-5-8-18-19(9-12)27-11-26-18/h1-10H,11H2,(H,23,25)

InChIキー

CBUFEQKBJPNBRS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4

正規SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。